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Dicarbonylcyclopentadienylcobalt(I)

Cat. No.: B1143781
CAS No.: 12078-25-0
M. Wt: 180.05
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Description

Significance of Dicarbonylcyclopentadienylcobalt(I) in Organometallic Research

CpCo(CO)₂ holds considerable significance in the field of organometallic research. It serves as a crucial precursor and catalyst in various chemical syntheses. ereztech.com Its unique structure, containing both a cyclopentadienyl (B1206354) ring and carbonyl ligands, makes it a versatile reagent for cobalt-centered catalysis. ereztech.com This compound is particularly noted for its role in catalyzing the cyclotrimerization of alkynes to form substituted benzenes and the synthesis of pyridines from alkynes and nitriles. wikipedia.org The reactivity of the cobalt center and the ability to undergo ligand substitution reactions are key to its utility. wikipedia.org Furthermore, CpCo(CO)₂ is a valuable precursor for the synthesis of other organocobalt complexes, including those with potential applications in materials science for creating specialized cobalt-based materials and in thin film deposition. ereztech.comjkps.or.kr

Foundational Discoveries and Early Developments of CpCo(CO)₂ Chemistry

The initial synthesis and characterization of Dicarbonylcyclopentadienylcobalt(I) were first reported in 1954 by Piper, Cotton, and Wilkinson. wikipedia.org They successfully produced the compound by reacting dicobalt octacarbonyl with cyclopentadiene. wikipedia.org This method remains the basis for its commercial production. wikipedia.org An alternative synthesis involves the high-pressure carbonylation of cobaltocene. wikipedia.org

Early research into the reactivity of CpCo(CO)₂ quickly established its capacity to catalyze alkyne cyclotrimerization. wikipedia.org The proposed catalytic cycle involves the initial dissociation of a carbonyl ligand, creating a reactive intermediate that coordinates with alkyne molecules. wikipedia.org While the monoalkyne complex has not been isolated, related phosphine-substituted analogs have been prepared and characterized, providing insight into the reaction mechanism. wikipedia.org Additionally, early studies demonstrated that the reduction of CpCo(CO)₂ with sodium yields a dinuclear radical species, which can react further to produce dialkyl complexes and subsequently ketones upon carbonylation, regenerating the original CpCo(CO)₂. wikipedia.org

In 1967, Henri Brunner discovered that reacting CpCo(CO)₂ with nitric oxide led to the formation of a dimeric nitrosyl complex, (CpCoNO)₂. wikipedia.org This discovery opened a new avenue of research, as this dimer was found to react with olefins to form monomeric cyclopentadienylcobalt dinitrosoalkane complexes, demonstrating ligand-based reactivity. wikipedia.org

Evolution of Research Paradigms for CpCo(CO)₂-based Systems

The initial focus on CpCo(CO)₂ as a catalyst for cyclotrimerization reactions has significantly broadened over time. Research has evolved to explore the synthesis of a wide array of derivative complexes by substituting the carbonyl ligands with other neutral ligands, such as phosphines. jku.at This has allowed for the fine-tuning of the electronic and steric properties of the catalyst to achieve specific synthetic outcomes. jku.at

A significant advancement in the application of CpCo(CO)₂-based systems has been the development of cobalt(III) complexes derived from it. jku.at Starting from CpCo(CO)₂, oxidative addition of iodine yields the air-stable CpCoI₂(CO), which serves as a precursor for a variety of CpCo(III) catalysts. jku.at These have been investigated for their activity in intramolecular [2+2+2] cycloadditions of triynes. jku.at

Furthermore, the fundamental understanding of the photochemical and photophysical properties of CpCo(CO)₂ has progressed. Studies investigating its photodissociation dynamics have revealed complex photochemical pathways, including sequential dissociation and the formation of various unsaturated intermediates. acs.org This research provides deeper insights into the reactivity of the compound upon photoexcitation.

Recent research has also focused on immobilizing CpCo(CO)₂ or its derivatives on solid supports to create recyclable "boomerang" catalytic systems. jku.at This approach aims to combine the catalytic efficiency of the cobalt complex with the practical advantages of heterogeneous catalysis. The versatility of cobalt in promoting various cycloaddition reactions continues to be an active area of investigation, with low-valent cobalt complexes derived from CpCo(CO)₂ chemistry showing promise in new types of catalytic transformations. acs.org

Data Tables

Table 1: Physical and Chemical Properties of Dicarbonylcyclopentadienylcobalt(I)

PropertyValue
Chemical Formula(C₅H₅)Co(CO)₂ or C₇H₅CoO₂ wikipedia.orgereztech.com
Molar Mass180.05 g/mol wikipedia.org
AppearanceDark red to black liquid wikipedia.org
Density1.35 g/cm³ wikipedia.org
Melting Point-22 °C wikipedia.org
Boiling Point139-140 °C (at 710 mmHg) wikipedia.org
SolubilityInsoluble in water; soluble in common organic solvents wikipedia.orgchembk.com
Infrared SpectrumStrong bands at 2030 and 1960 cm⁻¹ wikipedia.orgwikipedia.org

Table 2: Key Reactions of Dicarbonylcyclopentadienylcobalt(I)

Reaction TypeDescriptionReactantsProducts
Alkyne Cyclotrimerization Catalytic conversion of three alkyne molecules into a benzene (B151609) ring. wikipedia.orgAlkynesSubstituted Benzenes
Pyridine (B92270) Synthesis Catalytic reaction forming pyridines. wikipedia.orgAlkynes and NitrilesSubstituted Pyridines
Ligand Substitution Replacement of carbonyl ligands with phosphines. wikipedia.orgCpCo(CO)₂ and PR₃CpCo(CO)(PR₃)
Reduction Formation of a dinuclear radical anion. wikipedia.orgCpCo(CO)₂ and Sodium[Cp₂Co₂(CO)₂]⁻
Reaction with Nitric Oxide Formation of a dimeric nitrosyl complex. wikipedia.orgCpCo(CO)₂ and NO(CpCoNO)₂
Oxidative Addition Formation of a Cobalt(III) complex. jku.atCpCo(CO)₂ and IodineCpCoI₂(CO)

Table 3: Timeline of Key Developments

YearDevelopmentKey Researchers
1954 First synthesis and report of CpCo(CO)₂. wikipedia.orgPiper, Cotton, Wilkinson
1967 Discovery of the reaction with nitric oxide to form (CpCoNO)₂. wikipedia.orgHenri Brunner
1973 Discovery of the reaction of (CpCoNO)₂ with olefins. wikipedia.orgHenri Brunner
2021 Report on the synthesis and catalytic activity of CpCo(III) complexes derived from CpCo(CO)₂. jku.atEder et al.
2023 Investigation into the photodissociation dynamics of CpCo(CO)₂. acs.orgLee et al.

Properties

CAS No.

12078-25-0

Molecular Formula

C7H5CoO2 5*

Molecular Weight

180.05

Origin of Product

United States

Synthetic Methodologies for Dicarbonylcyclopentadienylcobalt I and Its Precursors

Established Laboratory Synthesis Protocols for CpCo(CO)₂

There are two primary and well-established methods for the laboratory synthesis of Dicarbonylcyclopentadienylcobalt(I).

The first, and most common commercial method, involves the reaction of dicobalt octacarbonyl, Co₂(CO)₈, with cyclopentadiene, C₅H₆. This reaction proceeds with the evolution of hydrogen and carbon monoxide gas.

Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 C₅H₅Co(CO)₂ + H₂ + 4 CO

An alternative route to CpCo(CO)₂ is the high-pressure carbonylation of bis(cyclopentadienyl)cobalt(II), commonly known as cobaltocene, Co(C₅H₅)₂. This method requires elevated temperature and pressure to facilitate the addition of two carbonyl ligands and the displacement of one cyclopentadienyl (B1206354) ligand. wikipedia.org This conversion is typically conducted at temperatures near 130 °C and carbon monoxide pressures of approximately 500 psi. wikipedia.org

Reaction: Co(C₅H₅)₂ + 2 CO → C₅H₅Co(CO)₂ + "C₅H₅"

Table 1: Comparison of Laboratory Synthesis Protocols for CpCo(CO)₂
Method Starting Materials Key Conditions Byproducts
Method 1 Dicobalt octacarbonyl (Co₂(CO)₈), Cyclopentadiene (C₅H₆)Ambient or slightly elevated temperatureHydrogen (H₂), Carbon Monoxide (CO)
Method 2 Cobaltocene (Co(C₅H₅)₂), Carbon Monoxide (CO)High pressure (~500 psi), High temperature (~130 °C)Displaced "C₅H₅" fragment

Precursor Compounds in Organometallic Synthesis Utilizing CpCo(CO)₂

The synthesis of CpCo(CO)₂ relies on the availability of key organometallic precursors, namely dicobalt octacarbonyl and cobaltocene.

Dicobalt Octacarbonyl (Co₂(CO)₈) This compound serves as a primary source of cobalt in a low oxidation state for many organometallic reactions. chemicalbook.com It is typically synthesized via the high-pressure carbonylation of cobalt(II) salts, such as cobalt(II) acetate. wikipedia.orgwikiwand.com The reaction is conducted with a mixture of carbon monoxide and hydrogen, often referred to as synthesis gas. wikipedia.orggoogle.com

Reaction: 2 Co(CH₃COO)₂ + 8 CO + 2 H₂ → Co₂(CO)₈ + 4 CH₃COOH

The synthesis can also proceed from other cobalt(II) sources like cobalt carbonate or cobalt hydroxide (B78521) in the presence of an inert, water-immiscible organic solvent at temperatures ranging from 80°C to 220°C and superatmospheric pressures. google.com

Cobaltocene (Co(C₅H₅)₂) Cobaltocene is a metallocene, or sandwich compound, with a cobalt atom situated between two parallel cyclopentadienyl rings. wikipedia.org The standard laboratory preparation involves the reaction of anhydrous cobalt(II) chloride with a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) (NaC₅H₅), in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The product is a dark purple solid that can be purified by vacuum sublimation. wikipedia.org

Reaction: CoCl₂ + 2 NaC₅H₅ → Co(C₅H₅)₂ + 2 NaCl

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Academic Contexts

In academic research, optimizing synthetic pathways to maximize yield and ensure high purity is crucial. For the synthesis of CpCo(CO)₂ and its precursors, optimization focuses on reaction conditions, solvent choice, and purification methods.

For the synthesis of dicobalt octacarbonyl , research has explored precise control over reaction parameters. For instance, one patented method describes loading aqueous cobalt(II) acetate, hexane, and water into a reactor, followed by purging with nitrogen and then introducing carbon monoxide and hydrogen. google.com The reaction is then heated to 170°C at a pressure of 25-30 MPa for 60 minutes, followed by separation of the organic and aqueous phases and purification by low-temperature crystallization to enhance purity. google.com The use of a two-phase system (water and an inert organic solvent) can also help separate the desired dicobalt octacarbonyl from byproducts like cobalt hydrocarbonyl, thereby improving the purity of the final product. google.com

In the synthesis of cobaltocene , optimization has involved moving away from traditional purification methods like sublimation, which can be inefficient for larger scales. One approach involves using acetonitrile (B52724) as the solvent for the reaction between cobalt chloride and sodium cyclopentadienyl. google.com This allows for the direct isolation of the product by crystallization from the reaction mixture, which can lead to high yields (e.g., 83.7%) and avoids the complexities of sublimation. google.com

The development of automated systems combining analytical techniques like FT-IR spectroscopy and mass spectrometry allows for real-time monitoring and autonomous optimization of reaction conditions to maximize product yield while minimizing byproduct formation in organometallic syntheses. researchgate.net

Scalability Considerations for Research-Oriented Synthetic Approaches

Translating a laboratory synthesis to a larger, research-oriented scale introduces several challenges. The commercial availability of CpCo(CO)₂ indicates that scalable synthetic routes have been successfully developed.

The primary scalability challenge for both established CpCo(CO)₂ syntheses and the preparation of its precursor, Co₂(CO)₈, is the requirement for high-pressure equipment. wikipedia.orgrsc.org Reactions involving toxic and flammable gases like carbon monoxide at high pressures (ranging from 50 to 500 atm) necessitate specialized reactors and stringent safety protocols, which can be a significant hurdle when moving from a small lab setup to multi-kilogram production. google.comresearchgate.netresearchgate.net

Other factors impacting scalability include:

Mass and Heat Transfer: In larger reactors, ensuring efficient mixing and uniform temperature control is more difficult and critical for consistent product quality and yield. acs.org

Reagent Handling: The handling of large quantities of air- and moisture-sensitive reagents, such as sodium cyclopentadienide and the pyrophoric solid dicobalt octacarbonyl, requires robust inert-atmosphere techniques. wikipedia.orgwikipedia.orgresearchgate.net

Purification: Methods like sublimation, while effective for small quantities of cobaltocene, are generally not practical for large-scale production. google.com Therefore, scalable syntheses often rely on crystallization or distillation, which must be optimized for the larger volume. google.comgoogle.com The choice of solvent becomes critical, as it must allow for efficient product isolation on a large scale. google.com

Reactivity Profiles and Mechanistic Investigations of Dicarbonylcyclopentadienylcobalt I

Ligand Exchange Dynamics of Carbonyl Ligands in CpCo(CO)₂

The carbonyl ligands in CpCo(CO)₂ are relatively labile and can be displaced by other ligands, either through photochemical or thermal activation. This lability is central to the utility of CpCo(CO)₂ as a catalyst and a synthon for other cyclopentadienylcobalt complexes.

Ultraviolet irradiation of Dicarbonylcyclopentadienylcobalt(I) induces the dissociation of one or both carbonyl ligands, generating highly reactive, coordinatively unsaturated intermediates. nih.gov Upon absorption of a photon, the CpCo(CO)₂ molecule is promoted from its singlet ground state to an excited state, which can then relax to a triplet state. rsc.org From this excited state, the complex can lose a CO molecule to generate the 16-electron intermediate, cyclopentadienylcobalt monocarbonyl, CpCo(CO). rsc.org

Theoretical studies suggest that the photochemical decarbonylation can proceed through different pathways, leading to the formation of the CpCo(CO) fragment in either a triplet or singlet excited state. rsc.org Further photolysis can lead to the loss of the second CO ligand, yielding the even more unsaturated CpCo fragment. The photodissociation dynamics are complex and can involve several competing photochemical pathways, including sequential dissociation and the photodissociation of unsaturated intermediates formed within the laser pulse duration. nih.gov

The primary photochemical decarbonylation process can be summarized as follows: CpCo(CO)₂ + hν → [CpCo(CO)₂] → CpCo(CO) + CO*

Experimental evidence from ion imaging and DFT calculations has identified various coordinatively unsaturated complexes, such as CpCoCO, CpCo, and even CoC₃H₃, as intermediates in the ultraviolet photodissociation of CpCo(CO)₂. nih.gov The formation of these intermediates is crucial for subsequent reactions, such as the activation of Si-H bonds. rsc.org

Table 1: Key Intermediates in the Photochemical Decarbonylation of CpCo(CO)₂

Intermediate Electron Count Method of Observation/Characterization
η⁵-CpCo(CO) 16 DFT calculations, Ion imaging nih.govrsc.org
η⁵-CpCo 14 Ion imaging nih.gov
CoC₃H₃ - Ion imaging nih.gov

Thermally induced substitution of the carbonyl ligands in CpCo(CO)₂ provides a pathway to a diverse range of derivatives. These reactions typically proceed through a dissociative mechanism, where the initial and rate-determining step is the cleavage of the Co-CO bond, followed by the coordination of an incoming ligand. The dissociation of a CO ligand from CpCo(CO)₂ is the first step in catalytic cycles such as the cyclotrimerization of alkynes. wikipedia.org

A common example is the reaction of CpCo(CO)₂ with phosphine (B1218219) ligands (PR₃), which readily displace one of the carbonyl ligands to form complexes of the type CpCo(CO)(PR₃). wikipedia.org The reaction is driven by the formation of a more thermodynamically stable product.

CpCo(CO)₂ + PR₃ → CpCo(CO)(PR₃) + CO

The kinetics of these substitution reactions can be influenced by the steric and electronic properties of the incoming ligand. Bulkier and more electron-donating phosphines can facilitate the substitution process. While detailed kinetic studies specifically on CpCo(CO)₂ are not as prevalent as for other metal carbonyls, the general principles of dissociative ligand substitution in 18-electron organometallic complexes are applicable. nih.govrsc.orgsamipubco.com

Oxidative Addition Reactions Involving CpCo(CO)₂ Fragments

The 16-electron intermediate, CpCo(CO), generated from the decarbonylation of CpCo(CO)₂, is a key player in oxidative addition reactions. In these processes, the cobalt center formally increases its oxidation state from +1 to +3.

The coordinatively unsaturated CpCo(CO) fragment is capable of activating otherwise inert E-H bonds, a fundamental process in organometallic chemistry and catalysis. rsc.org

Silicon-Hydrogen Bond Activation: Theoretical studies have shown that triplet cyclopentadienylcobalt monocarbonyl can activate Si-H bonds to produce singlet silylcobalt hydrides. nih.gov This transformation is a critical step in hydrosilylation reactions. The reaction of photochemically generated CpCo(CO) with silanes, such as trimethylsilane (B1584522) (Me₃SiH), proceeds via oxidative addition to form a cobalt(III) silyl (B83357) hydride complex. rsc.org

CpCo(CO) + Me₃Si-H → CpCo(CO)(SiMe₃)(H)

Carbon-Hydrogen Bond Activation: While the activation of C-H bonds by cobalt complexes has been extensively studied, nih.govresearchgate.netrsc.orgnih.govsemanticscholar.org the direct activation by the CpCo(CO) fragment is a key step in certain catalytic functionalizations. For instance, cobalt(I) complexes can facilitate the dehydrogenation of alkyl amines through the oxidative addition of an sp³ C-H bond to the cobalt center. nih.gov This reactivity highlights the potential of CpCo-based systems in C-H functionalization reactions.

Dicarbonylcyclopentadienylcobalt(I) reacts with halogens in an oxidative addition reaction, leading to the formation of cyclopentadienylcobalt(III) dihalide complexes. A notable example is the reaction with iodine, which results in the formation of the air-stable CpCoI₂(CO) complex. jku.at In this reaction, the cobalt center is oxidized from Co(I) to Co(III).

CpCo(CO)₂ + I₂ → CpCoI₂(CO) + CO

This reaction proceeds with the loss of one carbonyl ligand. The resulting diiodide complex is a valuable precursor for the synthesis of other CpCo(III) complexes through the substitution of the remaining carbonyl ligand or the halide ligands. jku.at

Reductive Transformations of CpCo(CO)₂

Reduction of Dicarbonylcyclopentadienylcobalt(I) leads to the formation of anionic cobalt species with interesting reactivity. Chemical reduction, typically with alkali metals like sodium, yields the dinuclear radical anion [Cp₂Co₂(CO)₂]⁻. wikipedia.org

2 CpCo(CO)₂ + 2 Na → Na₂[Cp₂Co₂(CO)₂] + 2 CO

This dinuclear species can then react with alkyl halides to form dialkyl complexes. wikipedia.org

Electrochemical studies have also shed light on the reductive behavior of CpCo(CO)₂. While much of the focus has been on its oxidation, the redox behavior is sensitive to the solvent and supporting electrolyte. electrochemsci.org The formation of the radical anion, CpCo(CO)₂⁻, has been a subject of interest. acs.org This 19-electron complex has been studied for its structure and reactivity, including its reactions with molecules like nitric oxide (NO) and phosphorus trifluoride (PF₃). acs.org

Table 2: Summary of Reactivity Profiles of Dicarbonylcyclopentadienylcobalt(I)

Reaction Type Reactant(s) Key Intermediate(s) Product(s)
Photochemical Decarbonylation CpCo(CO)₂ + hν [CpCo(CO)₂]*, CpCo(CO) CpCo(CO) + CO
Thermal Ligand Substitution CpCo(CO)₂ + PR₃ [CpCo(CO)] CpCo(CO)(PR₃) + CO
Oxidative Addition (Si-H) CpCo(CO) + R₃SiH - CpCo(CO)(SiR₃)(H)
Oxidative Addition (Halogen) CpCo(CO)₂ + I₂ - CpCoI₂(CO) + CO
Chemical Reduction CpCo(CO)₂ + Na - [Cp₂Co₂(CO)₂]⁻

Formation of Dinuclear Radical Anions

The reduction of dicarbonylcyclopentadienylcobalt(I) (CpCo(CO)₂) can lead to the formation of a dinuclear radical anion. Specifically, the chemical reduction of CpCo(CO)₂ with sodium metal results in the production of the dinuclear radical species [Cp₂Co₂(CO)₂]⁻ wikipedia.org. This transformation highlights the ability of the cobalt center in CpCo(CO)₂ to accept an electron, leading to a significant structural and electronic rearrangement.

The formation of this dinuclear species involves the coupling of two cobalt centers, facilitated by the reductive conditions. This radical anion is a key intermediate in the synthesis of other organometallic complexes. For instance, it readily reacts with alkyl halides to yield dialkyl complexes of the type [Cp₂Co₂(CO)₂R₂]. Subsequent carbonylation of these dialkyl complexes can regenerate the starting material, CpCo(CO)₂, and produce ketones, demonstrating a potential catalytic cycle wikipedia.org.

Electrochemical Redox Behavior in Non-Aqueous Media

The electrochemical behavior of dicarbonylcyclopentadienylcobalt(I) has been investigated in various non-aqueous solvent systems. The oxidation of CpCo(CO)₂ is highly dependent on the nature of the solvent and the supporting electrolyte.

In weakly coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, and benzotrifluoride, with a supporting electrolyte containing a weakly coordinating anion like tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), the electrochemical oxidation of CpCo(CO)₂ proceeds via a two-step process. The initial step is the one-electron oxidation to form the 17-electron radical cation, [CpCo(CO)₂]⁺. This is followed by a rapid "radical-substrate" dimerization, where the generated radical cation reacts with a neutral CpCo(CO)₂ molecule. This dimerization ultimately leads to the formation of a dicationic dinuclear species, [Cp₂Co₂(CO)₄]²⁺, upon a further one-electron oxidation.

Conversely, in strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or in highly polar solvents such as nitromethane, the dimerization pathway is suppressed. In these environments, the solvent molecules can effectively compete with the neutral CpCo(CO)₂ for coordination to the initially formed radical cation. This leads to the formation of solvated species that can then dissociate into different oxidation products. The specific redox potentials are influenced by the solvent system, as illustrated in the table below.

SolventSupporting ElectrolyteObserved Process
Dichloromethane (CH₂Cl₂)[NBu₄][B(C₆F₅)₄]Radical-substrate dimerization
Tetrahydrofuran (THF)[NBu₄][B(C₆F₅)₄]Formation of solvated species, suppression of dimerization
Nitromethane[NBu₄][B(C₆F₅)₄]Formation of solvated species, suppression of dimerization

Cycloaddition and Cyclization Reactivity

Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst for various cycloaddition and cyclization reactions, most notably the cyclotrimerization of alkynes. These reactions are believed to proceed through the formation of key metallacyclic intermediates.

Formation of Cobaltacyclopentadiene Intermediates

A crucial step in the CpCo(CO)₂-catalyzed cyclotrimerization of alkynes is the formation of a cobaltacyclopentadiene intermediate. The catalytic cycle is initiated by the dissociation of at least one carbonyl ligand from the cobalt center, which allows for the coordination of two alkyne molecules to form a bis(alkyne) complex, CpCo(alkyne)₂.

Following the formation of the bis(alkyne) complex, an oxidative coupling of the two coordinated alkynes occurs. This step involves the formal oxidation of the cobalt(I) center to cobalt(III) and the formation of a five-membered metallacycle, the cobaltacyclopentadiene. This intermediate is a key branching point in the catalytic cycle, as it can then react with a third unsaturated substrate to form the final cyclized product.

While the monoalkyne complex, CpCo(CO)(alkyne), has not been isolated, related phosphine-substituted analogues, CpCo(PR₃)(alkyne), have been prepared and studied, providing insight into the initial steps of the catalytic cycle wikipedia.org. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of these cycloaddition reactions, suggesting that the key intermediate in many cases is a triplet cobaltacyclopentadiene formed from the oxidative coupling within a CpCo(bisalkyne) complex acs.org.

Reactivity with Unsaturated Organic Substrates (e.g., Vinyl Epoxides)

The reactivity of dicarbonylcyclopentadienylcobalt(I) extends to reactions with other unsaturated organic molecules, including those containing strained rings such as vinyl epoxides. While specific studies detailing the direct reaction of CpCo(CO)₂ with vinyl epoxides are not extensively documented in the provided search results, the broader reactivity of cobalt catalysts with epoxides suggests potential reaction pathways. Cobalt complexes are known to catalyze the ring-opening of epoxides nih.govbeilstein-journals.org.

In the context of cycloaddition reactions, vinyl epoxides can be considered as containing both an alkene and an epoxide functionality. The alkene moiety could potentially coordinate to the cobalt center after CO dissociation, similar to the initial step in alkyne cyclotrimerization. Subsequent reaction pathways could involve oxidative addition of the C-O bond of the epoxide to the cobalt center, leading to the formation of a cobaltacyclic intermediate. The precise nature of the products would depend on the subsequent reaction steps, which could involve insertion of other unsaturated molecules or reductive elimination.

Reactivity in Confined Environments (e.g., Zeolites)

The reactivity of organometallic complexes can be significantly altered when they are encapsulated within the confined spaces of materials like zeolites. The "ship-in-a-bottle" synthesis approach is a common method for encapsulating metal complexes within zeolite cavities doi.orgacs.orgresearchgate.net. This technique involves introducing smaller precursor molecules into the zeolite pores, which then react in situ to form the larger complex that is too large to exit the pores.

While the direct "ship-in-a-bottle" synthesis of dicarbonylcyclopentadienylcobalt(I) within zeolites is not explicitly detailed in the provided search results, studies have been conducted on the behavior of CpCo(CO)₂ and other cobalt complexes within zeolite frameworks acs.orgacs.org. The encapsulation of cobalt complexes within zeolites like Zeolite Y has been shown to influence their catalytic activity beilstein-journals.orgepa.govmdpi.commdpi.commdpi.com.

Catalytic Applications of Dicarbonylcyclopentadienylcobalt I

[2+2+2] Cycloaddition Reactions

One of the most significant applications of CpCo(CO)₂ is as a catalyst for [2+2+2] cycloaddition reactions. uoi.gr This type of reaction is a powerful, atom-economical method for constructing six-membered rings by combining three unsaturated components, such as alkynes and nitriles. researchgate.netwikipedia.org CpCo(CO)₂ functions as a template, bringing the reacting partners together to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. uoi.gr

CpCo(CO)₂ is widely recognized for its ability to catalyze the cyclotrimerization of alkynes to form substituted benzene (B151609) rings. wikipedia.orgwikipedia.org This [2+2+2] cycloaddition reaction is highly efficient for creating aromatic systems from simple alkyne precursors. wikipedia.org

The catalytic cycle is initiated by the dissociation of a carbonyl (CO) ligand from the cobalt center, which allows for the coordination of two alkyne molecules. wikipedia.org This is followed by oxidative coupling to form a key intermediate, a cobaltacyclopentadiene. wikipedia.orgnih.gov This metallacycle then coordinates with a third alkyne molecule. nih.gov A subsequent intramolecular [4+2] cycloaddition within the cobalt's coordination sphere leads to the formation of the benzene ring and regeneration of the active cobalt catalyst. nih.govresearchgate.net

DFT (Density Functional Theory) computations suggest that the key cobaltacyclopentadiene intermediate is formed via a triplet state, obtained after the oxidative coupling of a CpCo(bisalkyne) complex. nih.govresearchgate.net The reaction can then proceed through different pathways depending on the substrates and ligands present. nih.gov

Table 1: Examples of CpCo(CO)₂ Catalyzed Alkyne Cyclotrimerization

Alkyne Reactant(s) Product Reference
Bis(trimethylsilyl)acetylene (BTMSA) and a 1,2-diethynylbenzene (B1594171) derivative Anthraquinone system wikipedia.org
Phenylacetylene 1,3,5- and 1,2,4-triphenylbenzene wikipedia.org

Beyond synthesizing carbocycles, CpCo(CO)₂ is an effective catalyst for the co-cyclotrimerization of two alkyne molecules with one nitrile molecule to produce substituted pyridines. wikipedia.orguoi.gr This reaction provides a versatile and direct route to a wide array of pyridine (B92270) derivatives, which are important structural motifs in pharmaceuticals and functional materials. nih.govmdpi.com

The mechanism is analogous to that of alkyne cyclotrimerization. The cobaltacyclopentadiene intermediate, formed from two alkyne units, reacts with the nitrile (C≡N) instead of a third alkyne. sioc-journal.cn This is followed by insertion of the nitrile into the cobalt-carbon bond and subsequent reductive elimination to yield the pyridine ring. rsc.org This methodology has been successfully applied in the solution-phase library synthesis of pyridines. nih.gov

The CpCo(CO)₂-catalyzed [2+2+2] cycloaddition can be performed in both intermolecular and intramolecular fashions, greatly expanding its synthetic utility. uoi.grnih.gov

Intermolecular Cycloadditions: In this variation, three separate unsaturated molecules are combined. For example, the reaction of two molecules of an alkyne with a nitrile to form a pyridine is a classic intermolecular process. wikipedia.org These reactions are valuable for assembling complex molecules from simple, readily available building blocks. researchgate.net Cobalt(I)-catalyzed intermolecular [2+2+2] cycloadditions between internal alkynes and terminal alkenes have also been developed to synthesize polysubstituted 1,3-cyclohexadiene (B119728) derivatives. nih.gov

Intramolecular Cycloadditions: This approach involves tethering two or all three of the unsaturated functional groups within a single molecule. The cyclization of α,ω-diynes with a monoalkyne gives annulated benzenes. uoi.gr Similarly, the reaction of diynes with nitriles is a powerful strategy for constructing polycyclic and macrocyclic systems containing a pyridine ring. nih.govacs.org This intramolecular variant is particularly useful for building complex, fused-ring structures that would be challenging to access through intermolecular routes. For instance, long-chain α,ω-diynes undergo cobalt-mediated cycloaddition with nitriles to yield pyridine-containing macrocycles, known as pyridinophanes. nih.govacs.org

Controlling selectivity is a critical aspect of synthetic chemistry, and CpCo(CO)₂-catalyzed cycloadditions often exhibit notable levels of chemo-, regio-, and stereoselectivity. uoi.gr

Regioselectivity: When unsymmetrical alkynes or nitriles are used, the formation of different constitutional isomers is possible. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substrates and, in some cases, by the catalyst system. rsc.orgnih.gov For example, in the synthesis of pyridines, the inherent nature of terminal alkynes and the presence of bulky substituents on the metal's ligands can control the orientation of the substituents on the final pyridine ring. rsc.orgresearchgate.net In the formation of macrocyclic pyridinophanes from α,ω-diynes, the regioselectivity (formation of meta- vs. para-isomers) is affected by the length and nature of the linker connecting the two alkyne groups. nih.govacs.org

Stereoselectivity: The intramolecular Diels-Alder reaction, a type of [4+2] cycloaddition, is known for its high stereoselectivity, often following the endo-rule. uoi.gr While [2+2+2] cycloadditions are different, the principles of orbital overlap and steric interactions within the coordination sphere of the cobalt catalyst play a role in determining the stereochemical outcome, particularly in the formation of chiral centers. uoi.gr The use of chiral ligands on the cobalt center has enabled the development of enantioselective [2+2+2] cycloadditions, allowing for the synthesis of pyridines with all-carbon quaternary centers with high enantiomeric excess (ee). researchgate.netresearchgate.net

The species CpCo(CO)₂ is technically a precatalyst, meaning it must be activated to enter the catalytic cycle. Activation typically requires the dissociation of one or both CO ligands to create vacant coordination sites for the substrates to bind. wikipedia.org This process can be initiated thermally or photochemically. rsc.orgjku.at However, the high temperatures often required for thermal activation can be a drawback. rsc.org

To address this, significant research has focused on designing more active and stable precatalysts. jku.at These efforts aim to create cobalt(I) complexes that release their ancillary ligands more readily under milder conditions.

Jonas' Reagent: CpCo(C₂H₄)₂, known as Jonas' reagent, is a highly reactive precatalyst where the ethylene (B1197577) ligands are easily displaced, but it suffers from low thermal stability. rsc.orgjku.at

Olefin/Phosphite (B83602) Precatalysts: A more recent and highly successful approach involves replacing the CO ligands with a combination of an olefin and a phosphite ligand. rsc.org Complexes like CpCo(olefin)(phosphite) have shown significantly higher reactivity compared to CpCo(CO)₂, allowing reactions to proceed at much lower temperatures (as low as 75 °C). rsc.orgtcichemicals.com For example, Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) is an air-stable and highly reactive precatalyst for these cycloadditions. tcichemicals.com

Cobalt(III) Precatalysts: Stable CpCo(III) complexes, such as CpCoI₂(L) (where L is a phosphite), have also been developed as precatalysts. mdpi.comresearchgate.net These can be directly applied in cyclotrimerizations without the need for external reducing agents, as they are thought to undergo reductive elimination to generate the active Co(I) species in situ. mdpi.com

Table 2: Comparison of Cobalt Precatalysts for [2+2+2] Cycloadditions

Precatalyst Activation Method Characteristics Reference(s)
CpCo(CO)₂ Thermal or Photochemical Standard, requires high temperatures rsc.org
CpCo(C₂H₄)₂ Thermal (low temp) Highly reactive, low thermal stability rsc.orgjku.at
CpCo(olefin)(phosphite) Thermal (mild) Air-stable, highly reactive at lower temperatures rsc.orgtcichemicals.com

Carbonylation Reactions

While best known for cycloadditions, CpCo(CO)₂ also participates in carbonylation reactions, which involve the incorporation of a carbonyl (CO) group into an organic substrate. wikipedia.org Carbon monoxide is an abundant and inexpensive C1 source, making such reactions highly valuable for synthesizing carbonyl-containing compounds like ketones, esters, and amides. rsc.org

One documented example involves the reduction of CpCo(CO)₂ with sodium to yield a dinuclear radical, [Cp₂Co₂(CO)₂]⁻. This species reacts with alkyl halides to form dialkyl complexes. Subsequent carbonylation of these dialkyl intermediates produces ketones and regenerates the CpCo(CO)₂ catalyst, completing a catalytic cycle. wikipedia.org

Hydroformylation of Alkenes

Hydroformylation, also known as the oxo process, is a crucial industrial method for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen. While various cobalt and rhodium complexes are known to catalyze this reaction, cobalt carbonyl complexes, including derivatives of Dicarbonylcyclopentadienylcobalt(I), play a significant role. The active catalytic species in cobalt-catalyzed hydroformylation is generally considered to be hydridocobalt tetracarbonyl (HCo(CO)₄), which can be formed in situ from precursors like Dicarbonylcyclopentadienylcobalt(I) under reaction conditions.

The general mechanism involves the coordination of the alkene to the cobalt hydride species, followed by insertion of the alkene into the Co-H bond to form a cobalt-alkyl intermediate. Subsequent migratory insertion of a carbonyl group leads to a cobalt-acyl complex, which then undergoes hydrogenolysis to release the aldehyde product and regenerate the cobalt hydride catalyst.

The regioselectivity of the hydroformylation of terminal alkenes, yielding either the linear (n) or branched (iso) aldehyde, is a critical aspect of this process. The product distribution is influenced by steric and electronic factors of both the substrate and the catalyst system.

Table 1: Cobalt-Catalyzed Hydroformylation of 1-Octene (B94956)

Catalyst System Temperature (°C) Pressure (bar) n:iso Ratio Yield (%)
Co₂(CO)₈ 130 100 3.5:1 95
Co₂(CO)₈/PR₃ 180 60 8:1 >90

This table presents typical data for cobalt-catalyzed hydroformylation of 1-octene to illustrate the influence of catalyst systems on regioselectivity and yield. While not all systems directly use Dicarbonylcyclopentadienylcobalt(I) as the initial precursor, they demonstrate the fundamental reactivity of cobalt carbonyl species in this transformation.

General Carbonylation Processes

Beyond hydroformylation, Dicarbonylcyclopentadienylcobalt(I) and its derivatives are effective catalysts for a variety of other carbonylation reactions, where a carbonyl group is introduced into an organic substrate. These reactions are fundamental in organic synthesis for the preparation of carboxylic acids, esters, amides, and ketones.

One notable application is the carbonylation of aryl and vinyl halides to produce carboxylic acid derivatives. In these reactions, the cobalt catalyst facilitates the oxidative addition of the organic halide, followed by CO insertion into the cobalt-carbon bond and subsequent reaction with a nucleophile (e.g., water, alcohol, or amine) to yield the corresponding carbonylated product.

The Pauson-Khand reaction is another significant carbonylation process where a cobalt complex, often derived from dicobalt octacarbonyl or Dicarbonylcyclopentadienylcobalt(I), catalyzes the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings in complex organic molecules.

C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a highly desirable transformation in organic synthesis, offering a more atom-economical and efficient approach to the construction of complex molecules. Cobalt complexes, including those derived from Dicarbonylcyclopentadienylcobalt(I), have emerged as powerful catalysts for various C-H functionalization reactions.

Cobalt-Catalyzed C(sp²)-H Borylation

A significant advancement in C-H functionalization is the cobalt-catalyzed borylation of C(sp²)-H bonds in aromatic and heteroaromatic compounds. This reaction introduces a versatile boronate ester group, which can be readily transformed into a wide range of other functional groups. The active catalyst is typically a low-valent cobalt species, which can be generated from a Dicarbonylcyclopentadienylcobalt(I) precursor.

The catalytic cycle is generally believed to involve the oxidative addition of a B-H or B-B bond of the borylating agent (e.g., pinacolborane or bis(pinacolato)diboron) to the cobalt center, forming a cobalt-boryl intermediate. This intermediate then undergoes C-H activation with the arene substrate, followed by reductive elimination to furnish the arylboronate ester and regenerate the active cobalt catalyst.

Table 2: Cobalt-Catalyzed C(sp²)-H Borylation of Arenes

Arene Substrate Cobalt Precatalyst Borylating Agent Regioselectivity Yield (%)
Benzene Co(acac)₂/terpyridine B₂pin₂ - Moderate
Fluorobenzene (ⁱPrPNP)Co B₂pin₂ ortho High
Benzoate (B1203000) Esters (ⁱPrPNP)Co B₂pin₂ para High

This table showcases the regioselectivity in cobalt-catalyzed C(sp²)-H borylation, highlighting how the substrate and catalyst system can direct the position of borylation.

Mechanistic Aspects of Regioselectivity in C-H Activation

The regioselectivity of cobalt-catalyzed C-H activation is a subject of intensive research, as controlling the site of functionalization is crucial for synthetic applications. Several factors have been identified to influence the regioselectivity, including steric effects, electronic effects, and the nature of the directing group on the substrate.

In the case of C(sp²)-H borylation, the regioselectivity can be tuned by the electronic properties of the substrate and the ligand on the cobalt catalyst. For instance, with fluorinated arenes, a thermodynamic preference for the formation of a cobalt-aryl bond ortho to the fluorine atom has been observed, leading to high ortho-selectivity. researchgate.net Conversely, with benzoate esters, the reaction proceeds with high para-selectivity, which is attributed to kinetic control of the C-H activation step. jku.at

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways and the origins of regioselectivity in these reactions. These studies help in understanding the transition states and intermediates involved in the C-H activation and functionalization steps, thereby enabling the rational design of more selective catalysts.

Hydrovinylation and Related Additions

Hydrovinylation is an atom-economical reaction that involves the addition of a vinyl group and a hydrogen atom across a double or triple bond. Cobalt complexes, including systems derived from Dicarbonylcyclopentadienylcobalt(I), are effective catalysts for the hydrovinylation of alkenes and dienes.

In a typical cobalt-catalyzed hydrovinylation of a 1,3-diene with an alkene, a cobalt hydride species is generated in situ. The diene coordinates to the cobalt center, and subsequent insertion of the alkene into the Co-H bond, followed by reductive elimination, leads to the hydrovinylation product. The regioselectivity of the addition (1,2- vs. 1,4-addition) can often be controlled by the choice of ligands on the cobalt catalyst and the reaction conditions.

Table 3: Cobalt-Catalyzed Hydrovinylation of 1,3-Butadiene with Ethylene

Cobalt Catalyst System Ligand Temperature (°C) Product(s) Selectivity (%)
Co(acac)₂/AlEt₂Cl PPh₃ 25 3-Methyl-1,4-pentadiene >95

This table provides examples of cobalt-catalyzed hydrovinylation, illustrating how different catalyst systems can influence the structure of the product.

Emerging Catalytic Transformations

The catalytic potential of Dicarbonylcyclopentadienylcobalt(I) continues to be explored, leading to the development of novel and efficient synthetic methodologies.

One area of emerging interest is the use of Dicarbonylcyclopentadienylcobalt(I) in the synthesis of complex heterocyclic compounds. For instance, it has been shown to catalyze the [2+2+2] cycloaddition of diynes with nitriles to afford substituted pyridines, a valuable scaffold in medicinal chemistry and materials science. This transformation provides a convergent and atom-economical route to these important heterocycles.

Furthermore, recent research has focused on expanding the scope of cobalt-catalyzed C-H functionalization to include a wider range of substrates and coupling partners. This includes the development of new directing groups and ligand systems to achieve previously inaccessible regioselectivities and to enable the functionalization of less reactive C-H bonds. The unique reactivity of Dicarbonylcyclopentadienylcobalt(I) and its derivatives ensures their continued prominence in the field of homogeneous catalysis.

Advanced Spectroscopic and Structural Characterization of Cpco Co ₂ and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diamagnetic organometallic compounds like CpCo(CO)₂ in the solution state. It provides valuable information about the electronic environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of CpCo(CO)₂ are relatively simple, reflecting the high symmetry of the molecule. In deuterated benzene (B151609) (C₆D₆), the five equivalent protons of the cyclopentadienyl (B1206354) (Cp) ring exhibit a single resonance. While a definitive spectrum for CpCo(CO)₂ was not found in the search results, comparison with its rhodium analogue, CpRh(CO)₂, which has a chemical shift of δ 4.86 for the Cp protons, suggests a similar chemical environment for the cobalt complex researchgate.net. The trend of ¹H signals (δ(Cp): Rh > Ir > Co) can be explained by the Pauling's electronegativity of the central metal researchgate.net.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl ligands in CpCo(CO)₂ are observed as a broadened signal at approximately 205.54 ppm researchgate.net. This broadening is a result of strong quadrupolar interactions with the adjacent ⁵⁹Co nucleus, which has a nuclear spin of I = 7/2 researchgate.net. The chemical shift of the carbonyl carbon is sensitive to the electronic properties of the metal center researchgate.net. The carbons of the cyclopentadienyl ring also give rise to a characteristic resonance, although a specific value was not found in the provided search results.

NucleusFunctional GroupChemical Shift (δ, ppm)SolventNotes
¹HCyclopentadienyl (Cp)~4.8 (estimated)C₆D₆Value estimated by comparison with CpRh(CO)₂ researchgate.net
¹³CCarbonyl (CO)205.54C₆D₆Broadened signal due to quadrupolar interaction with ⁵⁹Co researchgate.net

Heteronuclear NMR spectroscopy is a powerful tool for probing the coordination environment of the cobalt center and the nature of its interaction with various ligands.

⁵⁹Co NMR: The cobalt-59 nucleus is NMR-active with a natural abundance of 100%. However, its high nuclear spin (I = 7/2) and large quadrupole moment often lead to very broad NMR signals, which can make obtaining high-resolution spectra challenging. Specific ⁵⁹Co NMR data for CpCo(CO)₂ were not available in the search results.

³¹P NMR: For derivatives of CpCo(CO)₂ where a carbonyl ligand is substituted by a phosphine (B1218219) (PR₃), ³¹P NMR spectroscopy is invaluable. The chemical shift of the phosphorus nucleus is highly sensitive to the electronic and steric properties of the phosphine ligand and the metal center to which it is bound. This technique is widely used to study the coordination chemistry of phosphine ligands with transition metals. While the substitution of a CO ligand in CpCo(CO)₂ with a phosphine ligand is a known reaction, specific ³¹P NMR chemical shift data for such derivatives were not found in the provided search results semanticscholar.org.

¹¹B NMR: Similarly, for derivatives containing boron-based ligands, ¹¹B NMR would be the technique of choice to characterize the B-Co interaction. No specific ¹¹B NMR data for CpCo(CO)₂ derivatives were found.

Vibrational Spectroscopy (Infrared and Raman) for Ligand Identification and Bonding Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the types of ligands present in a complex and assessing the strength of their bonds. For CpCo(CO)₂, the most diagnostic signals are those arising from the stretching vibrations of the carbonyl ligands.

The IR spectrum of CpCo(CO)₂ is characterized by two strong absorption bands in the terminal carbonyl region, corresponding to the symmetric and asymmetric C-O stretching modes. These are typically observed around 2030 cm⁻¹ and 1960 cm⁻¹ semanticscholar.org. The positions of these bands are indicative of terminal carbonyl ligands and provide information about the electron density on the cobalt center; increased back-bonding from the metal to the π* orbitals of the CO ligands weakens the C-O bond and lowers the stretching frequency.

Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule with C₂ᵥ symmetry like CpCo(CO)₂, both CO stretching modes are expected to be both IR and Raman active. While specific Raman spectra of pure CpCo(CO)₂ were not found, studies on thin films deposited from a CpCo(CO)₂ precursor showed bands in the regions of 150-900 cm⁻¹ and 1200-1800 cm⁻¹, which were attributed to cobalt oxide and carbon structures formed during the plasma deposition process, rather than the vibrational modes of the intact molecule researchgate.net.

TechniqueVibrational ModeFrequency (cm⁻¹)Notes
Infrared (IR)Asymmetric CO Stretch2030Characteristic of terminal CO ligands semanticscholar.org
Infrared (IR)Symmetric CO Stretch1960Characteristic of terminal CO ligands semanticscholar.org
Raman--Specific data for pure CpCo(CO)₂ not found. Data on deposited films show bands for cobalt oxides and carbon structures researchgate.net

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For CpCo(CO)₂, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 180.05 g/mol ) magritek.com.

Under electron ionization (EI) conditions, the dominant fragmentation pathway for metal carbonyl complexes is the sequential loss of carbonyl ligands. For CpCo(CO)₂, this would involve the initial loss of one CO ligand to form the fragment ion [CpCo(CO)]⁺, followed by the loss of the second CO ligand to yield [CpCo]⁺. Further fragmentation of the cyclopentadienyl ring could also occur under harsher ionization conditions. The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for this compound, confirming that this technique is used for its characterization libretexts.org.

Electronic Absorption Spectroscopy (UV/Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of CpCo(CO)₂ exhibits an absorption band in the 210–240 nm range oregonstate.edu. This transition has been characterized through DFT calculations as a metal-to-ligand charge transfer (MLCT) band, specifically involving the transfer of electron density from the cobalt center to the cyclopentadienyl ligand oregonstate.edu. In addition to intense charge-transfer bands, transition metal complexes can also exhibit weaker d-d transitions, though specific details of these for CpCo(CO)₂ were not available in the search results.

Absorption Maximum (λmax)Transition TypeReference
210–240 nmMetal-to-Ligand Charge Transfer (MLCT) oregonstate.edu

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles. Despite the importance of this technique, a specific crystal structure determination for the parent compound, dicarbonylcyclopentadienylcobalt(I), was not found in the provided search results. Consequently, precise experimental data on its bond lengths and angles are not available. Structural information for this compound is often inferred from the crystal structures of its derivatives and related complexes.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. scribd.comresearchgate.netlibretexts.org As a d⁸ complex with 18 valence electrons, dicarbonylcyclopentadienylcobalt(I) is a diamagnetic compound, meaning it has no unpaired electrons and is therefore ESR-inactive. However, paramagnetic derivatives of CpCo(CO)₂ can be generated through chemical or electrochemical oxidation or reduction, leading to species that can be readily studied by ESR spectroscopy.

The study of such paramagnetic derivatives can provide significant insights into their electronic structure. The resulting ESR spectrum would be characterized by its g-value and hyperfine coupling constants. The g-value gives information about the electronic environment of the unpaired electron. scribd.com For organometallic radicals, significant deviations from the free-electron g-value (ge ≈ 2.0023) can indicate a large degree of spin-orbit coupling, suggesting significant metal character in the singly occupied molecular orbital (SOMO).

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. For a paramagnetic derivative of CpCo(CO)₂, hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2, 100% natural abundance) would be expected, resulting in a spectrum split into eight lines. Further coupling to other magnetic nuclei, such as ¹³C (I = 1/2) in the carbonyl or cyclopentadienyl ligands, or ¹H (I = 1/2) in the cyclopentadienyl ring, could provide detailed information about the delocalization of the unpaired electron across the molecule. scribd.com

Table 1: Hypothetical ESR Data for a Paramagnetic Derivative of CpCo(CO)₂

ParameterHypothetical ValueInformation Provided
g-value2.050Indicates significant spin-orbit coupling and metal character in the SOMO.
A(⁵⁹Co) Hyperfine Coupling85 GQuantifies the interaction of the unpaired electron with the cobalt nucleus.
A(¹³C) Hyperfine Coupling5 GSuggests delocalization of the unpaired electron onto the carbonyl ligands.
A(¹H) Hyperfine Coupling1 GIndicates a smaller degree of spin density on the cyclopentadienyl ring.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment (EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific element within a compound. For CpCo(CO)₂, XAS at the cobalt K-edge can provide precise information about the cobalt atom's oxidation state, coordination geometry, and bond distances. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the area near the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.orgresearchgate.net For instance, the position of the absorption edge would shift to higher energies upon oxidation of the cobalt center in a CpCo(CO)₂ derivative. The pre-edge features in the XANES spectrum, which arise from 1s → 3d transitions, can provide detailed information about the electronic structure and symmetry of the cobalt center. rsc.orgresearchgate.net High-resolution fluorescence-detected XANES could reveal multiple pre-edge peaks, offering a detailed fingerprint of the complex's electronic configuration. rsc.orgresearchgate.netscm.comrsc.orgresearchgate.net

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield precise information on the coordination numbers and bond distances of the atoms surrounding the cobalt center. For CpCo(CO)₂, this would allow for the accurate determination of the Co-C bond lengths for both the cyclopentadienyl and carbonyl ligands, as well as the Co-O distances from the carbonyl groups.

Table 2: Hypothetical EXAFS Data for CpCo(CO)₂

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Co-C (Cp)52.100.004
Co-C (CO)21.750.003
Co-O (CO)22.880.005

Quartz Crystal Microbalance (QCM) for Surface Reaction and Deposition Studies

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can measure mass changes on a quartz crystal resonator in real-time with nanogram precision. This technique is particularly useful for studying surface reactions, thin film deposition, and adsorption processes.

In the context of dicarbonylcyclopentadienylcobalt(I), QCM could be employed to monitor the deposition of cobalt-containing thin films from this organometallic precursor via techniques like Chemical Vapor Deposition (CVD). diva-portal.orgresearchgate.netsigmaaldrich.com CpCo(CO)₂ is a volatile compound, making it a potential precursor for CVD applications. researchgate.netdtic.milwikipedia.org By placing a QCM crystal in the deposition chamber, the rate of film growth can be monitored in situ by measuring the change in the crystal's resonance frequency, which is directly proportional to the mass deposited on its surface.

Furthermore, QCM with dissipation monitoring (QCM-D) can provide additional information about the viscoelastic properties of the deposited film. This allows for the study of not just the mass, but also the structural characteristics of the film as it forms, such as its rigidity and cross-linking. This technique would be invaluable for optimizing deposition conditions and understanding the mechanisms of film growth from CpCo(CO)₂. For example, the adsorption of the precursor, the desorption of ligands (CO), and the nucleation and growth of the film could all be studied in real-time.

Table 3: Hypothetical QCM Data for CVD of a Cobalt-Containing Film from CpCo(CO)₂

Time (s)Frequency Change (Δf, Hz)Mass Change (Δm, ng/cm²)Dissipation Change (ΔD, x10⁻⁶)Inferred Process Stage
0-10-235.41Precursor Adsorption
10-60-15265.55Nucleation and Initial Growth
60-300-100177010Continuous Film Growth

Advanced Materials Science and Emerging Applications of Cpco Co ₂

Precursor in Thin Film Deposition Technologies

CpCo(CO)₂ is a key precursor material for depositing cobalt-containing thin films through methods such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques are foundational in the microelectronics industry for creating highly precise and uniform material layers.

Atomic Layer Deposition (ALD) of Cobalt Oxide Films

Atomic Layer Deposition is a thin-film deposition technique that builds up material layer by layer through sequential, self-limiting chemical reactions. CpCo(CO)₂ has been successfully employed as the cobalt precursor in ALD processes, particularly for creating cobalt oxide (Co₃O₄) films.

In a typical thermal ALD process, CpCo(CO)₂ is introduced into a reaction chamber in alternating pulses with an oxidizing agent, such as ozone (O₃). This process has been demonstrated to effectively deposit Co₃O₄ films at relatively low temperatures, with a defined ALD "window" between 50°C and 150°C. Within this temperature range, the growth is controlled and consistent, yielding growth rates of approximately 0.08–0.11 nanometers per cycle. A key advantage of using CpCo(CO)₂ in ALD is the ability to produce films with excellent step coverage, meaning the film conforms uniformly to three-dimensional structures on a substrate. At temperatures above 150°C, the growth rate increases sharply due to the thermal decomposition of the CpCo(CO)₂ precursor, leading to a change from the self-limiting ALD growth mode to a more CVD-like deposition.

Another variant, Remote Plasma ALD (RPALD), utilizes a plasma-activated gas (like H₂) as the co-reactant. When CpCo(CO)₂ is used in an RPALD process with a hydrogen plasma, it can produce metallic cobalt films. This method has an effective process window between 125°C and 175°C, with a growth rate of about 1.1 Ångströms per cycle. The resulting cobalt films show high purity, with carbon content around 7 atomic percent and oxygen levels below the detection limit of 1 atomic percent. These films are also characterized by their uniform and smooth surfaces.

Research Findings on ALD of Cobalt-Containing Films Using CpCo(CO)₂
Deposition MethodCo-reactantDeposited FilmProcess Window (°C)Growth Rate (per cycle)Key Film Properties
Thermal ALDOzone (O₃)Cobalt Oxide (Co₃O₄)50–1500.08–0.11 nmExcellent step coverage
Remote Plasma ALD (RPALD)Hydrogen (H₂) PlasmaCobalt (Co)125–175~1.1 ÅLow impurity (~7% C), uniform surface

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to produce a thin film. CpCo(CO)₂ is well-suited for CVD due to its volatility and decomposition characteristics. It has been utilized in the CVD of both metallic cobalt and cobalt silicide (CoSi₂) films, which are important materials in microelectronics for forming interconnects and ohmic contacts.

Low-temperature CVD methodologies using CpCo(CO)₂ have been developed for the epitaxial growth of cobalt silicide, a material valued for its low resistivity and thermal stability. The process involves the thermal decomposition of the precursor on a silicon substrate, leading to the formation of a highly uniform and crystalline CoSi₂ layer. This application is critical as electronic devices continue to shrink in size, demanding more precise and reliable metallization techniques.

Fabrication of Cobalt-Containing Materials with Specific Properties

The use of CpCo(CO)₂ as a precursor in ALD and CVD allows for the fabrication of cobalt-containing materials tailored for specific functionalities.

Conformal Coatings: As demonstrated in ALD processes, CpCo(CO)₂ can be used to create highly conformal cobalt and cobalt oxide films. This is particularly important in the semiconductor industry for coating complex, high-aspect-ratio structures like trenches and vias, ensuring complete and uniform coverage.

Magnetic Thin Films: Cobalt films deposited via CVD from CpCo(CO)₂ are used in the fabrication of magnetic thin films for data storage applications.

Low-Resistivity Contacts: The epitaxial cobalt silicide films grown using CVD from this precursor provide low-resistivity contacts in integrated circuits, which improves device performance and speed.

Cobalt-Containing Materials Fabricated Using CpCo(CO)₂
MaterialDeposition TechniqueKey PropertyApplication Area
Cobalt Oxide (Co₃O₄)Thermal ALDExcellent ConformalityMicroelectronics, Catalysis
Cobalt (Co)Remote Plasma ALDHigh Purity, UniformityMicroelectronics (seed layers, contacts)
Cobalt Silicide (CoSi₂)CVDLow Resistivity, Thermal StabilityMicroelectronics (ohmic contacts, interconnects)
Cobalt (Co)CVDMagnetic PropertiesMagnetic Data Storage

Synthesis of Cobalt Nanoparticles and Nanomaterials

The thermal decomposition of organometallic compounds is a widely used method for synthesizing metal nanoparticles with controlled sizes and shapes. This approach involves heating a precursor in a high-boiling-point solvent containing stabilizing agents. The precursor decomposes at a specific temperature, leading to the nucleation and growth of nanoparticles.

While specific studies detailing the use of Dicarbonylcyclopentadienylcobalt(I) for this purpose are not abundant, the thermal decomposition of a closely related compound, dicobalt octacarbonyl (Co₂(CO)₈), is a well-established method for producing spherical cobalt nanoparticles. Given that CpCo(CO)₂ is also a volatile cobalt carbonyl complex, it stands as a suitable precursor for similar thermal decomposition routes to generate cobalt nanomaterials. This method offers a pathway to produce monodispersed cobalt nanoparticles, which are of interest for their magnetic, catalytic, and electronic properties.

Integration within Host Frameworks (e.g., Zeolites) for Confined Catalysis

Confined catalysis involves performing catalytic reactions within the nanoscale pores or channels of a host material, such as a zeolite or a metal-organic framework (MOF). This "ship-in-a-bottle" approach can enhance catalytic activity, selectivity, and stability by isolating active sites and influencing reaction pathways through spatial constraints.

CpCo(CO)₂ is an ideal precursor for introducing catalytically active cobalt species into these porous frameworks. Its volatility allows it to be transported in the vapor phase into the intricate pore structures of materials like zeolites. Once inside, a controlled thermal treatment can decompose the CpCo(CO)₂ precursor, depositing cobalt nanoparticles or clusters directly onto the internal surfaces of the host.

This method can be used to prepare cobalt-containing zeolite catalysts (Co-zeolites) that are effective in various industrial processes, including Fischer-Tropsch synthesis, which converts syngas (CO and H₂) into liquid hydrocarbons. The zeolite framework prevents the cobalt nanoparticles from agglomerating at high reaction temperatures, thus maintaining high catalytic activity over time. Similarly, cobalt can be integrated into MOFs, such as the zeolitic imidazolate framework ZIF-67, to create catalysts for reactions like CO₂ reduction. The precise deposition of cobalt active sites within these well-defined porous architectures is a key strategy for designing next-generation heterogeneous catalysts.

Q & A

Q. What are the established synthetic routes for Dicarbonylcyclopentadienylcobalt(I), and how can reaction conditions be optimized for yield?

  • Methodological Answer : Begin by reviewing literature on cobalt carbonyl complexes, focusing on ligand substitution reactions. Key parameters to optimize include temperature (e.g., low-temperature CO atmosphere), solvent polarity, and stoichiometric ratios of cyclopentadienyl ligands to cobalt precursors. Use fractional factorial experiments to isolate critical variables. Validate purity via IR spectroscopy (CO stretching frequencies near 2000 cm⁻¹) and elemental analysis . Ensure reproducibility by documenting inert atmosphere protocols (glovebox/Schlenk techniques) and characterizing intermediates.

Q. How is Dicarbonylcyclopentadienylcobalt(I) characterized using spectroscopic techniques, and what are the key spectral markers?

  • Methodological Answer : Employ a multi-technique approach:
  • IR Spectroscopy : Identify ν(CO) bands (typically 1950–2050 cm⁻¹ for terminal CO ligands).
  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to detect cyclopentadienyl ring signals (δ 80–100 ppm) and 59Co^{59}\text{Co} NMR for coordination environment insights.
  • X-ray Crystallography : Resolve molecular geometry (e.g., pseudo-trigonal planar structure). Cross-reference data with computational models (DFT) to validate assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of Dicarbonylcyclopentadienylcobalt(I) in carbon-carbon coupling reactions?

  • Methodological Answer : Conduct a meta-analysis of existing studies, isolating variables such as substrate scope, solvent effects, and catalyst loading. Design controlled comparative experiments using standardized substrates (e.g., aryl halides). Apply statistical tools (ANOVA) to assess significance of discrepancies. Use in-situ spectroscopic monitoring (e.g., ReactIR) to detect transient intermediates or decomposition pathways. Address ethical sourcing concerns by verifying cobalt precursor origins to rule out material quality inconsistencies .

Q. How can computational methods predict the reactivity of Dicarbonylcyclopentadienylcobalt(I) in novel reaction environments?

  • Methodological Answer : Utilize density functional theory (DFT) to model ligand substitution kinetics and thermodynamics. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Validate predictions with experimental kinetic studies (e.g., variable-temperature NMR). Incorporate solvent effects via continuum solvation models (e.g., COSMO-RS). Cross-check results with spectroscopic data to refine computational parameters .

Q. What ethical and methodological considerations arise when sourcing cobalt for Dicarbonylcyclopentadienylcobalt(I) synthesis?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate procurement protocols. Partner with suppliers adhering to the Sustainable Procurement Framework for Cobalt, ensuring traceability and conflict-free certification. Integrate lifecycle analysis (LCA) to assess environmental impact. Document ethical compliance in supplementary materials for peer review .

Data Analysis & Reporting

Q. How should researchers handle conflicting crystallographic data for Dicarbonylcyclopentadienylcobalt(I) derivatives?

  • Methodological Answer : Perform a Rietveld refinement to reconcile discrepancies in unit cell parameters. Compare data with alternative synthetic batches to identify batch-specific anomalies. Use Cambridge Structural Database (CSD) surveys to benchmark bond lengths/angles against similar cobalt complexes. Discuss limitations in crystallographic resolution (e.g., disorder in cyclopentadienyl rings) .

Q. What frameworks ensure rigorous experimental design in studying Dicarbonylcyclopentadienylcobalt(I)’s catalytic mechanisms?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
  • Population : Catalytic system (Co complex, substrates).
  • Intervention : Variation in ligand electronics.
  • Comparison : Turnover frequencies under inert vs. aerobic conditions.
  • Outcome : Mechanistic pathway (radical vs. ionic).
  • Time : Reaction monitoring over 24h.
    Use stopped-flow techniques for rapid kinetic data collection .

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